molecular formula C12H12O3 B1586805 7-Propoxy-chromen-2-one CAS No. 6093-73-8

7-Propoxy-chromen-2-one

Cat. No.: B1586805
CAS No.: 6093-73-8
M. Wt: 204.22 g/mol
InChI Key: FCCCOTWGEKNZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-propoxy-2H-chromen-2-one, also known as 7-propoxy-coumarin, is a derivative of coumarin. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. The molecular formula of 7-propoxy-2H-chromen-2-one is C12H12O3, and it has a molecular weight of 204.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-propoxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

  • Dissolve 7-hydroxy-2H-chromen-2-one and potassium carbonate in acetone.
  • Add propyl bromide to the reaction mixture.
  • Heat the mixture to around 40°C and stir for several hours.
  • Isolate the product by filtration and purify it using recrystallization.

Industrial Production Methods

Industrial production of 7-propoxy-2H-chromen-2-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-propoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

7-propoxy-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-propoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase and monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function and alleviating symptoms of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-propoxy-2H-chromen-2-one is unique due to its specific propoxy substitution at the 7-position, which imparts distinct chemical and biological properties. This substitution can enhance its ability to interact with certain enzymes and receptors, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

7-propoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCCOTWGEKNZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209762
Record name 2H-1-Benzopyran-2-one, 7-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6093-73-8
Record name 2H-1-Benzopyran-2-one, 7-propoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 7-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6093-73-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Propoxy-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-Propoxy-chromen-2-one
Reactant of Route 3
Reactant of Route 3
7-Propoxy-chromen-2-one
Reactant of Route 4
Reactant of Route 4
7-Propoxy-chromen-2-one
Reactant of Route 5
Reactant of Route 5
7-Propoxy-chromen-2-one
Reactant of Route 6
Reactant of Route 6
7-Propoxy-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.